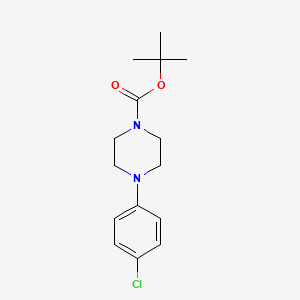

4-(4-chlorophényl)pipérazine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22ClN3O2 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry

Applications De Recherche Scientifique

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

Similar compounds such as piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Piperazine derivatives, in general, are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules .

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

It has been noted that similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Analyse Biochimique

Biochemical Properties

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes.

Cellular Effects

The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are vital for cellular function.

Molecular Mechanism

At the molecular level, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered cellular responses and changes in gene expression. Additionally, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate can induce changes in the expression of genes involved in metabolic pathways, further influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate has been observed to cause changes in cellular function, including alterations in cell viability and proliferation rates. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include liver and kidney damage, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation and reduction of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biological effects. Researchers must consider these localization factors when studying the compound’s mechanisms of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-chlorophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug discovery.

Chemical Structure and Properties

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate has the following chemical structure:

- Molecular Formula : C₁₅H₂₂ClN₂O₂

- Molecular Weight : Approximately 311.81 g/mol

The compound features a piperazine ring with a tert-butyl group and a chlorinated aromatic system, which contributes to its unique pharmacological properties.

Interaction with Enzymes

This compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. Studies indicate that it may modulate the activity of these enzymes, influencing the metabolism of other drugs and potentially leading to drug-drug interactions.

Cellular Effects

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate has demonstrated significant effects on cell signaling pathways. It has been shown to modulate the MAPK/ERK pathway, which is crucial for cell growth and differentiation. This modulation can lead to altered gene expression and cellular metabolism, impacting various physiological processes.

The compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific kinases involved in signal transduction, affecting cellular communication and growth.

- Receptor Binding : Investigations have suggested its potential as a ligand in receptor binding studies, indicating that it may interact with various biological targets.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may exhibit minimal adverse effects, while higher doses can lead to toxicity. This dose-response relationship is critical for understanding its therapeutic window and safety profile in potential clinical applications.

Metabolic Pathways

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate participates in several metabolic pathways, primarily through interactions with cytochrome P450 enzymes. These interactions facilitate the oxidation and reduction of various substrates, influencing both its pharmacokinetics and pharmacodynamics.

Research Applications

The compound is being explored for various applications:

- Drug Development : Its biological activity makes it a candidate for developing treatments for psychiatric disorders and cancer.

- Chemical Synthesis : It serves as a building block in the synthesis of complex organic molecules, enhancing the development of new pharmaceuticals .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate:

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatments .

- Pharmacological Studies : Research has highlighted its potential role as a lead compound in drug discovery due to its unique structure and activity profile .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates cytochrome P450 activity; potential for drug-drug interactions |

| Cell Signaling | Influences MAPK/ERK pathway; alters gene expression |

| Anticancer Potential | Induces apoptosis; activates caspase pathways in cancer cells |

| Antimicrobial Activity | Exhibits potential antimicrobial properties against specific pathogens |

| Drug Development | Explored as a candidate for psychiatric disorder and cancer treatments |

Propriétés

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGJPILHSLHTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.